Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound features a 3-bromophenyl substituent at the C4 position, a methyl group at C6, and a benzyl ester at C4. The bromine atom introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-16(18(23)25-11-13-6-3-2-4-7-13)17(22-19(24)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMNSGETXGELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 3-bromobenzaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Compounds similar to Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown effectiveness against various bacterial strains.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines due to its ability to interfere with cellular pathways.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases where such enzymes are overactive.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer properties of various tetrahydropyrimidines. Benzyl 4-(3-bromophenyl)-6-methyl derivative was found to significantly inhibit proliferation in breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In a research project focused on drug resistance in bacteria, this compound exhibited notable activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
- Enzyme Interaction Studies : Investigations into the mechanism of action revealed that Benzyl 4-(3-bromophenyl)-6-methyl interacts specifically with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction may provide insights into novel cancer therapies targeting CDK pathways.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
DFT and UV-Vis Studies :
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM was analyzed using DFT, revealing a HOMO-LUMO gap of 4.82 eV and charge transfer interactions influenced by electron-donating methoxy groups . The 3-bromophenyl group in the target compound is electron-withdrawing, which could lower the HOMO-LUMO gap, enhancing reactivity in redox-mediated biological processes.Hydrogen Bonding and Crystal Packing :
DHPMs often form intermolecular hydrogen bonds (N–H···O and C–H···O) that stabilize crystal structures . The bromine atom’s polarizability may strengthen these interactions compared to methoxy or benzyloxy substituents .
Data Tables
Biological Activity
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the tetrahydropyrimidine family, which is noted for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 339.18 g/mol. Its structure includes a dihydropyrimidinone ring that adopts a boat conformation, which is significant for its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction , a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method is favored for its efficiency and ability to produce diverse derivatives.
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Properties : Analogous compounds have been reported to possess anticancer activities. The presence of the bromine atom at the meta position on the phenyl ring may enhance its cytotoxic effects against certain cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar structure but different bromine position | Anticancer properties |
| Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different alkyl chain length | Antimicrobial activity |
| 6-Methylthio derivatives | Contains sulfur instead of oxygen | Enhanced cytotoxicity against certain cancer cells |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and bacterial growth. Studies using molecular docking have suggested potential binding affinities to target proteins associated with antimicrobial resistance .
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. Results indicated MIC values ranging from 20 to 40 µM against S. aureus and higher values against E. coli .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at non-toxic concentrations compared to standard chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via the Biginelli reaction , a multicomponent condensation of 3-bromobenzaldehyde, benzyl acetoacetate, and urea/thiourea derivatives under acidic conditions. Key optimizations include:
- Catalyst selection : Use Lewis acids (e.g., HCl, acetic acid) or ionic liquids to improve yield (typically 60–75%) and regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance reaction efficiency.
- Temperature control : Reflux conditions (80–100°C) for 6–12 hours ensure complete cyclization . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How is the structural conformation of this tetrahydropyrimidine derivative characterized?
The dihydropyrimidinone ring adopts a boat conformation , confirmed by X-ray crystallography. Key structural features include:
- Hydrogen bonding : N–H···O interactions stabilize the crystal lattice, forming zigzag chains (R<sup>2</sup>(8) motifs) .
- Substituent effects : The 3-bromophenyl group induces steric hindrance, influencing reactivity and biological target interactions . Characterization methods:
- Single-crystal XRD for absolute conformation analysis .
- NMR spectroscopy : <sup>1</sup>H NMR δ 2.27–2.68 ppm (CH3), 5.39 ppm (CH), and 7.20–7.75 ppm (aromatic protons) confirm regiochemistry .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<2%) and monitor degradation under accelerated stability testing (40°C/75% RH) .
- TGA/DSC : Thermal decomposition onset at ~200°C indicates suitability for room-temperature storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .
- Structural analogs : Compare with derivatives (e.g., ethyl or methyl esters) to isolate substituent effects. For example, bromophenyl moieties enhance anticancer activity, while hydroxyl groups favor anti-inflammatory effects .
- Purity verification : Reproduce results with HPLC-validated batches to exclude impurity-mediated effects .
Q. What strategies improve regioselectivity in post-synthetic modifications (e.g., oxidation or substitution)?
- Oxidation : Use m-chloroperbenzoic acid (mCPBA) to selectively convert the 2-oxo group to a carbonyl without side reactions .
- Halogenation : NBS (N-bromosuccinimide) in DMF selectively brominates the C4 position .
- Computational guidance : DFT calculations predict reactive sites based on electron density maps (e.g., C5 carboxylate as a nucleophilic hotspot) .
Q. How can crystallographic data inform drug design for this compound?
- Binding pocket analysis : The boat conformation creates a concave surface for enzyme interactions (e.g., thymidine phosphorylase inhibition, IC50 = 66.3 µM) .
- Hydrogen-bond networks : Target residues (e.g., Asp/His in kinases) can be mapped using PyMol or AutoDock .
- Torsional flexibility : The benzyl ester’s rotatable bonds allow conformational adaptation to diverse protein targets .
Q. What methodologies address low yields in scaled-up synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction time (2–4 hours) and improve reproducibility .
- Green chemistry : Solvent-free conditions or recyclable catalysts (e.g., Fe3O4 nanoparticles) enhance sustainability .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to optimize reaction quenching .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results (e.g., IC50 variability across cell lines)?
- Cell-line specificity : Sensitivity varies; e.g., HeLa cells show IC50 = 15.7 µM, while MCF-7 cells require >60 µM due to differential efflux pump expression .
- Metabolic interference : Serum-free vs. serum-containing media alter compound bioavailability .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
